

# Technical Guide: tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

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## Compound of Interest

*tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate*

Compound Name:

Cat. No.: B592290

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## Introduction

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, with the CAS Number 886766-28-5, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its spirocyclic core, containing a cyclopropane ring fused to a piperazine-like structure, offers a unique three-dimensional scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

## Chemical and Physical Properties

A summary of the key physicochemical properties for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
CAS Number	886766-28-5	PubChem
Molecular Formula	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	PubChem
Molecular Weight	212.29 g/mol	PubChem
IUPAC Name	tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate	PubChem
Synonyms	7-Boc-4,7-diazaspiro[2.5]octane, 4,7-Diazaspiro[2.5]octane-7-carboxylic acid tert-butyl ester	PubChem

## Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

The following is a detailed experimental protocol for the multi-step synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, adapted from a patented method.<sup>[1][2]</sup> This process begins with the formation of a cyclopropane ring, followed by a series of reactions to construct the diazaspiro-octane core and introduce the tert-butyloxycarbonyl (Boc) protecting group.

### Experimental Protocol

#### Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

- To a solution of diethyl malonate in a suitable solvent such as dimethylformamide (DMF), add 1,2-dibromoethane in the presence of a base like potassium carbonate.
- The reaction mixture is stirred at room temperature and then heated to facilitate the cyclization reaction.
- Upon completion, the reaction is worked up by filtration and concentration to yield diethyl 1,1-cyclopropanedicarboxylate.

#### Step 2: Hofmann Rearrangement

- The diethyl 1,1-cyclopropanedicarboxylate is subjected to a Hofmann rearrangement. This is typically achieved by treating the diester with a strong base, such as sodium hypobromite, generated in situ from bromine and sodium hydroxide.
- This step converts one of the ester groups into an amino group, forming the corresponding amino ester.

#### Step 3: Hydrolysis

- The resulting amino ester is hydrolyzed under basic conditions, for example, using sodium hydroxide in an aqueous or alcoholic solution.
- Acidification of the reaction mixture then yields the amino acid.

#### Step 4: Acylation

- The amino group of the amino acid is acylated. This can be achieved by reacting it with an acylating agent like ethyl chloroformate in the presence of a base.

#### Step 5: Intramolecular Cyclization

- The acylated intermediate undergoes an intramolecular cyclization to form the 4,7-diazaspiro[2.5]octane-5,8-dione. This is typically promoted by a coupling agent.

#### Step 6: Reduction

- The dione is then reduced to form the 4,7-diazaspiro[2.5]octane. A strong reducing agent such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used.

#### Step 7: Boc Protection

- The final step involves the selective protection of the N7-amine with a tert-butyloxycarbonyl (Boc) group.
- This is achieved by reacting the 4,7-diazaspiro[2.5]octane with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base like triethylamine in a solvent such as dichloromethane.

- Purification by column chromatography yields the final product, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

## Synthetic Workflow

The following diagram illustrates the multi-step synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.



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Caption: Synthetic pathway for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

## Biological Relevance

While tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is primarily known as a building block in medicinal chemistry, its inherent biological activity is not extensively documented in publicly available literature. Its utility lies in providing a rigid and structurally diverse scaffold that can be further functionalized to target a wide range of biological receptors and enzymes. The spirocyclic nature of the molecule is of particular interest to drug designers as it introduces conformational rigidity, which can lead to higher binding affinities and improved selectivity for protein targets.

## Conclusion

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable intermediate for the synthesis of complex pharmaceutical compounds. The synthetic protocol provided herein offers a reliable method for its preparation. Further research into the biological activities of its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.

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## References

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